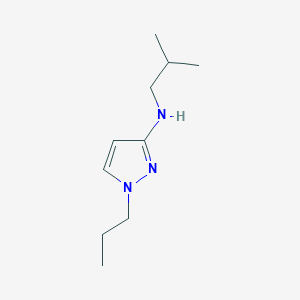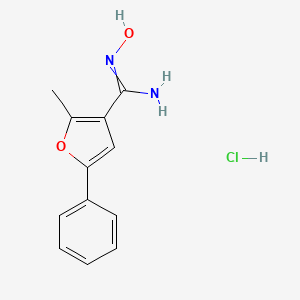amine](/img/structure/B11737111.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,3-diméthyl-1H-pyrazol-4-yl)méthyl]amine est un composé qui appartient à la classe des pyrazoles, qui sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote. Les pyrazoles sont connus pour leur polyvalence en synthèse organique et en chimie médicinale . Ce composé particulier présente un cycle pyrazole substitué par un groupe diméthyle et un groupe 2-méthylpropylamine, ce qui en fait un sujet intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du [(1,3-diméthyl-1H-pyrazol-4-yl)méthyl]amine implique généralement la condensation du (3,5-diméthyl-1H-pyrazol-1-yl)méthanol avec l'amine primaire appropriée . La réaction est généralement effectuée dans un solvant tel que le dichlorométhane ou le tétrahydrofurane à basse température sous atmosphère d'azote pour empêcher l'oxydation .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliquent probablement des voies de synthèse similaires avec optimisation pour la production à grande échelle. Cela peut inclure l'utilisation de réacteurs à flux continu et de systèmes automatisés pour assurer une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
[(1,3-diméthyl-1H-pyrazol-4-yl)méthyl]amine peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Nucléophiles : Halogénoalcanes, chlorures d'acyle.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques correspondants, tandis que les réactions de substitution peuvent produire divers dérivés alkylés .
Applications de la recherche scientifique
[(1,3-diméthyl-1H-pyrazol-4-yl)méthyl]amine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de composés hétérocycliques plus complexes.
Médecine : Exploré comme candidat médicament potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs.
Mécanisme d'action
Le mécanisme par lequel [(1,3-diméthyl-1H-pyrazol-4-yl)méthyl]amine exerce ses effets n'est pas complètement compris. il est considéré qu'il interagit avec diverses cibles moléculaires, notamment les enzymes et les récepteurs, par l'intermédiaire de son cycle pyrazole et de son groupe amine. Ces interactions peuvent moduler les voies biologiques et conduire aux effets observés .
Applications De Recherche Scientifique
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Mécanisme D'action
The mechanism by which (1,3-dimethyl-1H-pyrazol-4-yl)methylamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring and amine group. These interactions can modulate biological pathways and lead to the observed effects .
Comparaison Avec Des Composés Similaires
Composés similaires
5-Amino-1,3-diméthylpyrazole : Structure similaire mais sans le groupe 2-méthylpropylamine.
1,3-Diméthyl-4-phtalidylpyrazole : Contient un groupe phtalidyl au lieu du groupe 2-méthylpropylamine.
Unicité
[(1,3-diméthyl-1H-pyrazol-4-yl)méthyl]amine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d'un cycle pyrazole avec un groupe 2-méthylpropylamine en fait un composé précieux pour diverses applications dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C10H19N3 |
|---|---|
Poids moléculaire |
181.28 g/mol |
Nom IUPAC |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-8(2)5-11-6-10-7-13(4)12-9(10)3/h7-8,11H,5-6H2,1-4H3 |
Clé InChI |
PUNMWEKOGSHZNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1CNCC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737053.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737056.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11737060.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737067.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11737068.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11737071.png)
![1-Methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11737072.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737075.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11737087.png)
![hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737094.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11737103.png)


